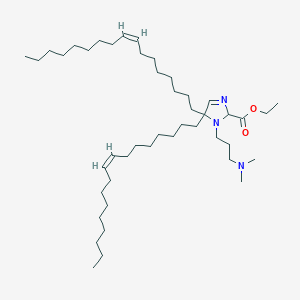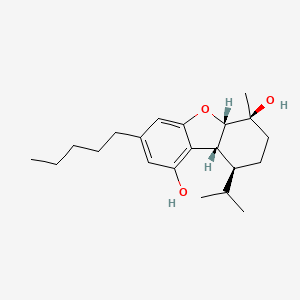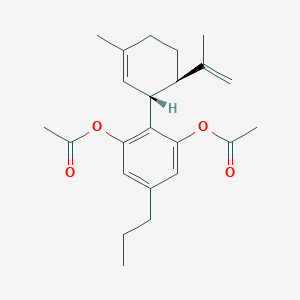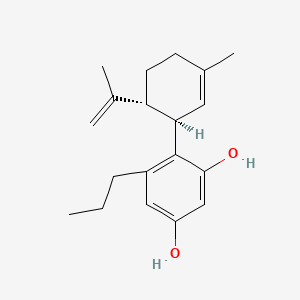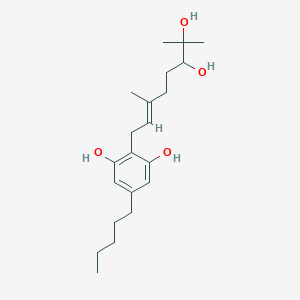
Carmagerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carmagerol is a phytocannabinoid metabolite derived from cannabigerol. It is categorized as a phytocannabinoid and has been found in the Cannabis sativa plant . This compound is known for its potential bioactive properties and is used primarily for research and forensic applications .
Preparation Methods
Carmagerol can be synthesized from cannabigerol through chemical reactions mediated by human cytochrome P450 enzymes . The synthetic routes involve the oxidation of cannabigerol to form this compound and other metabolites. The reaction conditions typically include the use of specific cytochrome P450 enzymes such as CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9 .
Chemical Reactions Analysis
Carmagerol undergoes various chemical reactions, including oxidation and reduction. The common reagents used in these reactions include cytochrome P450 enzymes and other oxidizing agents . The major products formed from these reactions are oxidized metabolites of cannabigerol, including this compound itself . These reactions are essential for understanding the bioactivity and pharmacological properties of this compound.
Scientific Research Applications
Carmagerol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an analytical reference standard for studying the metabolism of cannabigerol and other cannabinoids . In biology and medicine, this compound is investigated for its potential anti-inflammatory and therapeutic effects . It is also used in forensic chemistry and toxicology to identify and analyze cannabinoid metabolites .
Mechanism of Action
The mechanism of action of carmagerol involves its interaction with specific molecular targets and pathways. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of bioactive metabolites . These metabolites can modulate various physiological functions, including inflammation and pain response . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to mimic the effects of endocannabinoids due to its structural similarity .
Comparison with Similar Compounds
Carmagerol is similar to other phytocannabinoids such as cannabigerol and its derivatives. it is unique due to its specific chemical structure and bioactive properties . Similar compounds include cannabigerol, cannabigerolic acid, and other oxidized metabolites of cannabigerol . The uniqueness of this compound lies in its specific interactions with cytochrome P450 enzymes and its potential therapeutic effects .
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enyl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H34O4/c1-5-6-7-8-16-13-18(22)17(19(23)14-16)11-9-15(2)10-12-20(24)21(3,4)25/h9,13-14,20,22-25H,5-8,10-12H2,1-4H3/b15-9+ |
InChI Key |
OWSPBIWYEIHDKZ-OQLLNIDSSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC(C(C)(C)O)O)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC(C(C)(C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


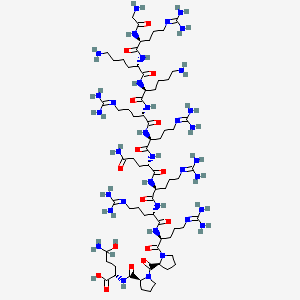
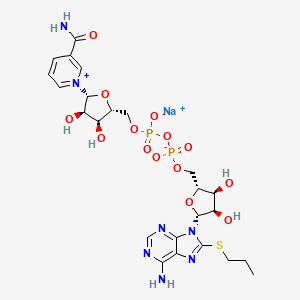
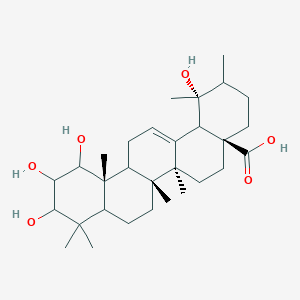
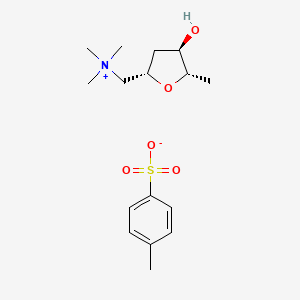
![2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
